molecular formula C11H15N3O B2382596 1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one CAS No. 849355-57-3

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Cat. No. B2382596
CAS RN: 849355-57-3
M. Wt: 205.261
InChI Key: ZLAKUVGKAHNZGZ-UHFFFAOYSA-N
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Description

“1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one” is a chemical compound with the CAS Number: 849355-57-3 . It has a molecular weight of 205.26 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one” is 1S/C11H15N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h1-4,13H,5-9H2 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.


Physical And Chemical Properties Analysis

“1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one” is a powder that is stored at room temperature . It has a molecular weight of 205.26 .

Scientific Research Applications

Synthesis of Building Blocks for Functionalized Crown Ethers

Research has highlighted a convenient method for synthesizing building blocks such as 1-(pyridin-2-yl)ethan-1,2-diol, valuable for the synthesis of functionalized crown ethers. This method is based on Wagner oxidation or NBS-mediated epoxydation of 2-vinylpyridine, and the Schwenk-Papa reduction of 1-(pyridin-2-yl)ethan-1,2-diol (Nawrozkij et al., 2014).

Anticancer Activity

A study on the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives demonstrated their potential for anticancer activity. This synthesis involved condensation of iminodiacetic acid with various amines, including pyridin-4-ylmethanamine (Kumar et al., 2013).

Molecular Docking Studies

The synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole and its docking studies revealed its significance in medicinal chemistry, with an emphasis on the compound's synthesis and spectral analysis (Balaraju et al., 2019).

Memory Enhancement in Mice

Research into the synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide indicated its effects on memory enhancement in mice, with studies conducted using swimming maze tests (Li Ming-zhu, 2008).

Coordination Chemistry and Luminescence

Studies on group 12 metal complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine revealed the participation of terminal piperazine nitrogen in coordination, leading to structural diversity and photoluminescence properties in these complexes (Purkait et al., 2017).

Synthesis of Dihydropyrimidinone Derivatives

A one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety was conducted, highlighting a simple and efficient synthesis method for these compounds (Bhat et al., 2018).

Preparation of Rho Kinase Inhibitor

A scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders, was established, offering high purity and potential for scaled-up production (Wei et al., 2016).

Learning and Memory Facilitation in Mice

The synthesis and effects of 2-(4-(4-benzyl-substituted)piperazin-1-yl)ethyl 2-(1-(pyridin-2-yl)ethoxy) acetates on learning and memory facilitation in mice were studied. The compounds showed significant potential in enhancing learning and memory abilities in mice (Li Ming-zhu, 2012).

Safety And Hazards

The safety information for “1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one” indicates that it has the following hazard statements: H302, H315, H318, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-piperazin-1-yl-2-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(14-7-5-13-6-8-14)9-10-1-3-12-4-2-10/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLAKUVGKAHNZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperazin-1-yl)-2-(pyridin-4-yl)ethan-1-one

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